Sodium 17alpha-dihydroequilenin sulfate
CAS No.: 56086-66-9
Cat. No.: VC21348087
Molecular Formula: C18H19O5S . Na
Molecular Weight: 370.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 56086-66-9 |
---|---|
Molecular Formula | C18H19O5S . Na |
Molecular Weight | 370.4 g/mol |
IUPAC Name | sodium;[(13S,14S,17R)-17-hydroxy-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate |
Standard InChI | InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h2-5,10,16-17,19H,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16-,17+,18-;/m0./s1 |
Standard InChI Key | HBVSSZJQFZAJLK-RXQQAGQTSA-M |
Isomeric SMILES | C[C@]12CCC3=C([C@@H]1CC[C@H]2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
SMILES | CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Canonical SMILES | CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Appearance | White Solid |
Chemical Identity and Structure
Sodium 17alpha-dihydroequilenin sulfate is a steroidal estrogen found naturally in horses. It belongs to the family of conjugated estrogens and is structurally related to equilin, equilenin, and 17alpha-estradiol. As the 3-sulfate ester sodium salt, it constitutes approximately 1.2% of conjugated estrogens present in Premarin, a widely prescribed hormone replacement therapy medication.
The compound features a tetracyclic steroidal backbone with specific structural characteristics that determine its biological activity:
Property | Value |
---|---|
IUPAC Name | sodium;[(13S,14S,17R)-17-hydroxy-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate |
Molecular Formula | C18H19NaO5S |
Molecular Weight | 370.4 g/mol |
CAS Number | 56086-66-9 |
Chemical Structure | Steroidal estrogen with sulfate group at position 3 and hydroxyl group at position 17 |
The molecular structure includes a phenolic ring with a sulfate group at the 3-position (connected to the sodium cation) and a hydroxyl group at the 17-position in alpha orientation, which significantly influences its receptor-binding properties and biological effects.
Synthesis and Production Methods
Synthetic Pathways
The synthesis of Sodium 17alpha-dihydroequilenin sulfate typically involves controlled sulfation of 17alpha-dihydroequilenin. This chemical process requires precise reaction conditions and typically employs sulfur trioxide-pyridine complex as a sulfating agent in dimethylformamide (DMF) or similar aprotic solvents under strictly controlled temperature conditions.
The reaction sequence must maintain the integrity of the steroidal backbone while ensuring selective sulfation at the phenolic hydroxyl group (3-position) rather than the 17-position hydroxyl group.
Industrial Production
Industrial-scale production of this compound traditionally relies on extraction methods from natural sources. The process begins with the collection of urine from pregnant mares, followed by a series of extraction and purification steps. The purified 17alpha-dihydroequilenin is then subjected to controlled sulfation, and the resulting product is converted to its sodium salt form.
This extraction-based approach has been the standard method for commercial production of conjugated estrogens containing Sodium 17alpha-dihydroequilenin sulfate, although synthetic alternatives have been explored to address ethical and sustainability concerns associated with animal-derived products.
Chemical Reactions and Properties
Sodium 17alpha-dihydroequilenin sulfate undergoes various chemical reactions typical of steroidal estrogens. These include:
Oxidation and Reduction Reactions
The compound can undergo oxidation reactions with agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3), primarily affecting the hydroxyl group at the 17-position and potentially the aromatic A-ring. Reduction reactions typically employ reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), which can selectively reduce functional groups within the molecule.
Substitution Reactions
Nucleophilic substitution reactions can occur under appropriate conditions, particularly at reactive sites within the molecule. Common reagents for such transformations include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Physical and Chemical Properties
The compound exists as a white to off-white crystalline powder with specific solubility characteristics. Its sulfate group enhances water solubility compared to the parent compound, facilitating its pharmaceutical formulation and bioavailability. The presence of the sodium counter-ion further contributes to its solubility profile in aqueous media.
Biological Activity and Mechanism of Action
Sodium 17alpha-dihydroequilenin sulfate exerts its physiological effects primarily through interaction with estrogen receptors (ERs) in target tissues. Upon binding to these receptors, it initiates a cascade of cellular events:
Receptor Binding and Gene Regulation
The compound binds to estrogen receptors, primarily ERα and ERβ, which are distributed throughout various tissues including reproductive organs, bone, liver, and cardiovascular system. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences known as estrogen response elements (EREs) to regulate the transcription of estrogen-responsive genes.
Tissue-Specific Effects
Research findings indicate that Sodium 17alpha-dihydroequilenin sulfate has distinctive biological effects compared to other estrogens, particularly in its influence on specific proteins involved in hormone transport and metabolism . Its estrogenic activity contributes to effects on multiple physiological systems, including:
-
Reproductive system function
-
Bone mineral density
-
Cardiovascular health
-
Lipid metabolism
-
Central nervous system function
Clinical Research Findings
Effects on Binding Globulins
A prospective randomized study conducted at the University of Southern California Medical Center examined the biological effects of 17alpha-dihydroequilin sulfate in 21 postmenopausal women (mean age 50 ± 2 years). The study compared the effects of 17alpha-dihydroequilin sulfate (0.2 mg daily) with estrone sulfate (E1S, 1.25 mg daily) and a combination of both compounds .
The results revealed distinct effects on hormone-binding proteins:
Treatment Group | SHBG Change (30 days) | SHBG Change (90 days) | CBG Change (90 days) |
---|---|---|---|
Estrone Sulfate | +19.7% ± 6.0% | +61.3% ± 13.0% | +30.9% ± 5.5% |
17alpha-dihydroequilin sulfate | -20.8% ± 6.8% | -12.4% ± 7.5% | -7.2% ± 5.0% |
Combination | +103% ± 27.9% | +98.2% ± 19.1% | +10.5% ± 2.4% |
These findings demonstrate that 17alpha-dihydroequilin sulfate reduces sex hormone-binding globulin (SHBG) levels, in contrast to estrone sulfate which increases them. Similar opposing effects were observed with corticosteroid-binding globulin (CBG). Notably, when the two compounds were administered in combination, they produced a synergistic effect, significantly increasing SHBG levels compared to either compound alone .
Effects on Lipid Metabolism
The same study investigated the effects of these compounds on lipid parameters. While the results for lipids and lipoproteins showed more variability, high-density-lipoprotein cholesterol increased significantly with estrone sulfate treatment at both 30 and 90 days. The effects of 17alpha-dihydroequilin sulfate on lipid profiles were less pronounced but still physiologically relevant .
Pharmaceutical Applications
Role in Hormone Replacement Therapy
The unique biological properties of this compound, particularly its differential effects on hormone-binding proteins compared to other estrogens, may contribute to the specific physiological responses observed with conjugated estrogen therapy compared to single-estrogen treatments.
Analytical Applications and Methods
Reference Standard in Chemical Analysis
Sodium 17alpha-dihydroequilenin sulfate serves as an important reference standard in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) methods for the determination of total (unconjugated and conjugated) 17alpha-dihydroequilenin in biological samples.
Detection and Quantification Methods
Various analytical techniques have been developed for the detection and quantification of Sodium 17alpha-dihydroequilenin sulfate in pharmaceutical formulations and biological samples:
-
High-performance liquid chromatography (HPLC)
-
Mass spectrometry (MS)
-
Spectrophotometric methods
-
Immunoassay techniques
These methods enable researchers and clinicians to accurately measure levels of the compound in research and clinical settings, facilitating both pharmacokinetic studies and therapeutic drug monitoring.
Comparative Analysis with Related Compounds
Structural Analogues
Sodium 17alpha-dihydroequilenin sulfate shares structural similarities with several other steroidal estrogens:
Compound | Structural Relationship | Key Differences |
---|---|---|
Equilin | Related steroidal estrogen found in horses | Different pattern of unsaturation in rings B and C |
Equilenin | Close structural analogue | Different configuration at C-17 position |
17alpha-estradiol | Stereoisomer with similar estrogenic properties | Lacks the sulfate group at position 3 |
Functional Distinctions
What distinguishes Sodium 17alpha-dihydroequilenin sulfate from related compounds is its specific sulfation at the 3-position and the alpha orientation of the hydroxyl group at position 17. These structural features influence its:
-
Solubility and pharmacokinetic properties
-
Receptor binding affinity and selectivity
-
Metabolic pathways and clearance mechanisms
-
Biological activity profile
The unique profile of biological effects demonstrated in clinical studies, particularly its opposing effects on binding proteins compared to estrone sulfate, highlights the functional distinctiveness of this compound despite structural similarities to other estrogens .
Future Research Directions
Emerging Areas of Investigation
Several promising research directions may further elucidate the properties and potential applications of Sodium 17alpha-dihydroequilenin sulfate:
-
Detailed receptor binding studies to understand its selective activities at different estrogen receptor subtypes
-
Investigation of tissue-specific effects and their molecular mechanisms
-
Exploration of potential selective estrogen receptor modulator (SERM) properties
-
Development of improved synthetic pathways for more efficient and sustainable production
Clinical Research Opportunities
Future clinical investigations may focus on:
-
Effects on bone mineral density and osteoporosis prevention
-
Cardiovascular impacts and potential cardioprotective properties
-
Metabolic effects, particularly on lipid profiles and glucose metabolism
-
Comparative efficacy studies against other estrogen formulations
-
Potential applications beyond traditional hormone replacement therapy
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume